5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
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Overview
Description
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrazole, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Synthesis of the Pyrazole Derivative: Concurrently, 4-methoxyphenylhydrazine reacts with an appropriate diketone to form the pyrazole ring.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of fluorine atoms with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the piperazine ring, which is a common motif in many psychoactive drugs.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole and phenol groups may modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the piperazine and pyrazole rings offer versatile points for further functionalization.
Properties
Molecular Formula |
C28H29FN4O3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C28H29FN4O3/c1-35-21-8-6-20(7-9-21)24-19-30-31-28(24)23-11-10-22(18-27(23)34)36-17-16-32-12-14-33(15-13-32)26-5-3-2-4-25(26)29/h2-11,18-19,34H,12-17H2,1H3,(H,30,31) |
InChI Key |
RTOFOIVWSURNSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCN(CC4)C5=CC=CC=C5F)O |
Origin of Product |
United States |
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